molecular formula C6H10O2Si B1349997 3-(Trimethylsilyl)propiolic acid CAS No. 5683-31-8

3-(Trimethylsilyl)propiolic acid

Cat. No.: B1349997
CAS No.: 5683-31-8
M. Wt: 142.23 g/mol
InChI Key: IPEATTYBFBRNEB-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)propiolic acid is an organosilicon compound with the molecular formula C6H10O2Si. It is characterized by the presence of a trimethylsilyl group attached to a propiolic acid moiety. This compound is notable for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

3-(Trimethylsilyl)propiolic acid is an organosilicon compound

Mode of Action

It’s known to be used as a starting reagent for the synthesis of 3-trimethylsilylpropynamides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to the generation of new compounds.

Biochemical Pathways

Given its role in the synthesis of 3-trimethylsilylpropynamides , it’s plausible that it could influence pathways involving these compounds.

Pharmacokinetics

It’s soluble in methanol , suggesting that it could be absorbed and distributed in the body following administration

Result of Action

As a reagent in the synthesis of 3-trimethylsilylpropynamides , its action likely results in the formation of these compounds, which could have various effects depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s sensitive to water under neutral conditions , suggesting that its stability and efficacy could be affected by the presence of water. Additionally, it’s a flammable liquid that can cause fire or explosion under high temperature or in the presence of oxygen . Therefore, it should be handled and stored under inert gas (nitrogen or Argon) at 2-8°C to ensure its stability and safety.

Biochemical Analysis

Biochemical Properties

3-(Trimethylsilyl)propiolic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a starting reagent in the synthesis of complex organic molecules. The compound can form stable complexes with metals, which are crucial in catalyzing reactions such as C-H activation and C-C bond formation . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable complexes with metals allows it to participate in various catalytic reactions within the cell, thereby modulating cellular activities . Additionally, its interactions with enzymes and proteins can lead to changes in gene expression and metabolic flux, further impacting cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action. These complexes can facilitate or hinder specific biochemical reactions, thereby influencing the overall cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture . Long-term studies have shown that its stability and effectiveness can vary, impacting cellular function in both in vitro and in vivo studies. Researchers must carefully control the experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate biochemical reactions without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, including irritation of the skin, eyes, and respiratory system . Researchers must determine the optimal dosage to balance efficacy and safety in their studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. Its ability to form stable complexes with metals allows it to participate in key biochemical reactions, influencing the overall metabolic landscape . These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, highlighting the importance of understanding its distribution within the cell . Researchers must consider these factors when studying the compound’s biochemical properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)propiolic acid can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with carbon dioxide in the presence of a strong base, such as sodium hydride. The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

The production process likely involves optimization of the synthetic routes mentioned above to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)propiolic acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-trimethylsilylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEATTYBFBRNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375385
Record name 3-(Trimethylsilyl)propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5683-31-8
Record name 3-(Trimethylsilyl)propynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trimethylsilyl)propiolic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-(trimethylsilyl)propiolic acid in the synthesis of pimpinellin and fraxetin?

A1: In the synthesis of pimpinellin and fraxetin, this compound serves as a key building block for constructing the coumarin core structure. The research demonstrates its use in an efficient synthetic route involving the reaction of this compound with specific phenols. [] This reaction forms aryl propiolate esters, which then undergo gold(I)-catalyzed intramolecular hydroarylation (IMHA) to yield the desired coumarin derivatives. This approach highlights the utility of this compound as a versatile reagent in organic synthesis, particularly for the preparation of biologically relevant coumarin compounds.

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